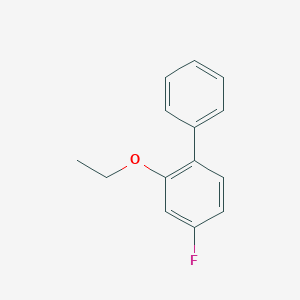

2-Ethoxy-4-fluorobiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemical Research

The biphenyl moiety is a privileged structural motif, recognized for its prevalence in a wide array of biologically active compounds, including pharmaceuticals and natural products. nih.govresearchgate.net Its significance stems from its rigid, yet conformationally flexible, nature which allows it to serve as a versatile scaffold for the spatial orientation of various functional groups. This characteristic is crucial for interactions with biological targets. researchgate.netdoaj.org

In medicinal chemistry, biphenyl derivatives have been investigated for a broad spectrum of therapeutic applications, including their potential as antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netresearchgate.netijsdr.org Beyond the pharmaceutical realm, these scaffolds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and as intermediates in organic synthesis. nih.govijsdr.org The ability to functionalize the biphenyl core allows chemists to modulate its electronic and steric properties, thereby tailoring it for specific applications. researchgate.netijsdr.org

Strategic Importance of Ethoxy and Fluoro Substituents in Molecular Design

The introduction of specific substituents onto a molecular scaffold is a key strategy in drug design and materials science. The ethoxy and fluoro groups in 2-Ethoxy-4-fluorobiphenyl are prime examples of how targeted functionalization can impart desirable characteristics.

The ethoxy group (–OCH2CH3) can influence a molecule's solubility, lipophilicity, and metabolic stability. evitachem.com Its presence can enhance a compound's ability to cross biological membranes and can also affect how the compound is metabolized in the body, potentially leading to a longer duration of action. evitachem.com

The fluoro substituent (–F) is of particular importance in medicinal chemistry. researchgate.netmdpi.com Due to its small size and high electronegativity, the fluorine atom can significantly alter the electronic properties of a molecule. researchgate.netmdpi.com This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites susceptible to oxidative metabolism, and increased bioavailability. researchgate.netmdpi.comacs.org The strategic placement of fluorine can also influence the acidity or basicity of nearby functional groups. acs.orgoup.com

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues primarily positions these compounds as valuable intermediates in the synthesis of more complex molecules. The combination of the biphenyl core with the specific ethoxy and fluoro functionalization makes it a tailored building block for creating novel compounds with potential applications in pharmaceuticals and materials science.

The synthesis of such functionalized biphenyls often involves cross-coupling reactions, such as the Suzuki or Ullmann reactions, to construct the core biphenyl structure. mdpi.com Subsequent modifications can then be made to introduce or alter functional groups as needed. The research trajectory for these compounds is heavily focused on their utility in creating larger, more complex molecules with specific, pre-determined properties. For instance, they can serve as precursors for the synthesis of new liquid crystal materials, where the specific substitution pattern influences the mesophase behavior, or as key fragments in the development of new drug candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13FO |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

2-ethoxy-4-fluoro-1-phenylbenzene |

InChI |

InChI=1S/C14H13FO/c1-2-16-14-10-12(15)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

InChI Key |

OXCSNRTXOWLKGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 4 Fluorobiphenyl

Convergent and Divergent Synthetic Strategies for Biphenyl (B1667301) Core Construction

The formation of the biphenyl framework is the cornerstone of synthesizing 2-Ethoxy-4-fluorobiphenyl. Convergent synthesis, where the two aryl rings are prepared separately before being joined, is the most common and efficient approach. wikipedia.orgresearchgate.net This contrasts with a linear synthesis where modifications are made sequentially to a single precursor. Divergent strategies, which create a library of compounds from a common intermediate, are less relevant for the synthesis of a single target molecule but are a key concept in medicinal chemistry. researchgate.netwikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds, making them ideal for biphenyl synthesis. nih.gov These reactions generally involve the coupling of an organometallic reagent with an organic halide. gre.ac.uk

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. libretexts.orgyonedalabs.com The synthesis of this compound via this method would typically involve the reaction of a 4-fluorophenyl halide with 2-ethoxyphenylboronic acid or, alternatively, 2-ethoxyphenyl halide with 4-fluorophenylboronic acid. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.orgyonedalabs.com

The coupling of fluorinated aryl halides can be challenging, but specific catalysts and conditions have been developed to achieve high yields. mdpi.com Heterogeneous catalysts based on palladium nanoparticles have also shown high efficacy and reusability in the synthesis of fluorinated biphenyls. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Fluorinated Biphenyl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Dioxane/H₂O | 110 | 90 |

Note: This data is compiled from representative literature on similar compounds and serves to illustrate typical reaction conditions. mdpi.comresearchgate.net

Several other palladium-catalyzed reactions provide robust alternatives for constructing the biphenyl core.

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, this could involve reacting a 2-ethoxyphenylzinc halide with a 4-fluorophenyl halide. Negishi coupling is known for its high functional group tolerance and reactivity. wikipedia.org Nickel catalysts can also be employed. organic-chemistry.org Improved strategies have been developed for the synthesis of highly fluorinated biphenyls using this method. thieme-connect.com

Stille Coupling : The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide. organic-chemistry.orgwikipedia.org A potential route involves coupling 2-ethoxy(trialkyl)stannylbenzene with a 4-fluorophenyl halide. While effective, a significant drawback of this method is the toxicity of the organotin compounds. wikipedia.org Recent advances have focused on developing more efficient catalysts and milder reaction conditions, making the reaction more versatile. nih.gov

Buchwald-Hartwig Coupling : Primarily known for forming carbon-nitrogen (amination) and carbon-oxygen (etherification) bonds, the fundamental principles of Buchwald-Hartwig catalysis are central to modern palladium-catalyzed cross-coupling. organic-chemistry.orgwikipedia.org While not a standard method for direct C-C biphenyl synthesis, its development of highly active phosphine (B1218219) ligands has broadly influenced other coupling reactions. jk-sci.com The reaction mechanism involves oxidative addition, coordination of the nucleophile, deprotonation, and reductive elimination. jk-sci.comacsgcipr.org

Table 2: Comparison of Alternative Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Negishi | Organozinc | High reactivity, functional group tolerance | Moisture sensitivity of reagents |

| Stille | Organotin | Air and moisture stable reagents | Toxicity of tin compounds |

| Suzuki | Organoboron | Low toxicity, stable reagents | Base-sensitive functional groups can be an issue |

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C bonds under mild conditions. mdpi.com This method can be merged with palladium catalysis to achieve C-H arylation. In this approach, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process to generate a reactive aryl radical from a precursor, such as a diazonium salt. nih.gov This radical can then engage in a palladium catalytic cycle to functionalize a C-H bond on the coupling partner. nih.gov For the target molecule, this could involve the photoredox-generated 4-fluorophenyl radical coupling with 2-ethoxybenzene through a Pd-catalyzed C-H activation process. nih.gov

Direct arylation is an increasingly attractive strategy that avoids the pre-functionalization required for traditional cross-coupling reactions (i.e., the preparation of organometallic reagents). acs.org This method creates the biphenyl linkage by coupling an aryl halide with the C-H bond of another arene. The synthesis of this compound could be envisioned via the direct arylation of 2-ethoxybenzene with a 4-fluorophenyl halide. Catalysts for this transformation are often based on palladium or ruthenium. acs.orgnih.gov A key challenge in direct arylation is controlling the regioselectivity of the C-H activation step. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Selective Introduction and Modification of the Ethoxy Moiety

The ethoxy group can be introduced at different stages of the synthesis. This can be done either before the biphenyl core is constructed (by using an ethoxy-substituted precursor) or after the biphenyl scaffold is formed.

One of the most powerful methods for forming the aryl ether bond is the Buchwald-Hartwig ether synthesis . This palladium-catalyzed reaction couples an alcohol or alkoxide with an aryl halide. organic-chemistry.org To form this compound, one could couple 4-fluoro-2-hydroxybiphenyl with an ethyl halide (e.g., ethyl bromide) or, conversely, couple 2-bromo-4-fluorobiphenyl with sodium ethoxide.

A classic method is the Williamson ether synthesis , which involves the reaction of a phenoxide with an alkyl halide. In this case, 4-fluoro-2-hydroxybiphenyl would be deprotonated with a base (like sodium hydride) to form the corresponding phenoxide, which would then act as a nucleophile to attack an ethyl halide.

Another approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For instance, if the biphenyl ring contains a good leaving group (like a nitro group or a halogen) at the 2-position that is activated by other substituents, it could be displaced by an ethoxide nucleophile. The introduction of a hydroxyl group, which can then be alkylated to an ethoxy group, can also be achieved by a sequence of directed ortho-lithiation followed by reaction with an electrophilic oxygen source and subsequent oxidation. stackexchange.com The directing effects of the substituents already on the ring (like fluorine) are crucial for controlling the position of the incoming group. msu.eduwikipedia.org

Etherification Reactions for Ethoxy Group Incorporation

The introduction of the ethoxy group at the 2-position of the biphenyl scaffold is most commonly achieved through the Williamson ether synthesis. This method is a reliable and widely used SN2 reaction that involves an alkoxide nucleophile reacting with a primary alkyl halide. jk-sci.comwikipedia.org

The synthesis commences with the deprotonation of the precursor, 2-hydroxy-4-fluorobiphenyl, using a suitable base to form the corresponding phenoxide. This phenoxide then acts as a potent nucleophile. The choice of base and solvent is crucial for the reaction's success. For aryl ethers, bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. jk-sci.comchemicalbook.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 mechanism. jk-sci.com

The generated phenoxide is subsequently treated with an ethylating agent, such as iodoethane (B44018) or bromoethane. The nucleophilic phenoxide attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group and forming the C-O bond of the ether. wikipedia.org The use of a primary alkyl halide like iodoethane is preferred to minimize the potential for competing elimination reactions. masterorganicchemistry.comlibretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type | Product |

| 2-Hydroxy-4-fluorobiphenyl | Iodoethane (or Bromoethane) | K₂CO₃, NaH | Acetone, DMF | Williamson Ether Synthesis (SN2) | This compound |

Derivatization Strategies at the Ethoxy Position

Derivatization of the ethoxy group in this compound primarily involves the cleavage of the ether linkage. Aryl alkyl ethers are susceptible to cleavage under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org This reaction effectively reverses the etherification process.

The mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (an alcohol). ucalgary.ca The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the electrophilic carbon of the ethyl group via an SN2 mechanism. ucalgary.ca This results in the cleavage of the C-O bond, yielding 4-fluoro-[1,1'-biphenyl]-2-ol (2-hydroxy-4-fluorobiphenyl) and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.orgucalgary.ca Because the carbon on the phenyl ring is sp²-hybridized and not susceptible to SN2 attack, the cleavage selectively occurs at the ethyl-oxygen bond. libretexts.org

Alternative, milder methods for cleaving aryl alkyl ethers have also been developed, such as using Lewis acids like boron tribromide (BBr₃) or employing systems like tris(pentafluorophenyl)borane (B72294) with silyl (B83357) hydrides. researchgate.net

| Starting Material | Reagent | Reaction Type | Products |

| This compound | HBr or HI | Acidic Ether Cleavage | 4-Fluoro-[1,1'-biphenyl]-2-ol and Bromoethane (or Iodoethane) |

| This compound | BBr₃ | Lewis Acid Cleavage | 4-Fluoro-[1,1'-biphenyl]-2-ol and Bromoethane |

Regioselective Fluorination Techniques

Achieving regioselective fluorination is paramount to ensure the fluorine atom is introduced at the desired 4-position of the biphenyl system. This can be accomplished either by direct fluorination of a pre-formed biphenyl or by using a fluorinated starting material in the biphenyl synthesis.

Electrophilic Fluorination in Biphenyl Synthesis

Direct fluorination of an aromatic ring can be achieved using electrophilic fluorinating agents. These reagents contain a nitrogen-fluorine (N-F) bond, where the fluorine atom is electron-deficient and acts as an electrophile. researchgate.net A widely used and commercially available reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. researchgate.netorganic-chemistry.org

In the context of synthesizing this compound, this strategy would involve the direct fluorination of 2-ethoxybiphenyl. The regiochemical outcome of the reaction is directed by the existing substituents on the ring. The ethoxy group is an ortho-, para-directing activator, while the phenyl group is also an ortho-, para-director. The steric hindrance from the phenyl group at the 2-position would likely disfavor electrophilic attack at the adjacent ortho positions (3- and 2'-positions). Therefore, electrophilic attack would be directed primarily to the para-position (5-position) and the desired para-position on the other ring (4'-position), making precise regioselectivity for the 4-position on the ethoxy-bearing ring challenging via this method without other directing groups.

Utilization of Fluorinated Building Blocks

A more controlled and widely practiced method for synthesizing this compound is through a cross-coupling reaction using a starting material that already contains the fluorine atom. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the two aromatic rings. mdpi.com

This strategy offers two primary disconnection approaches:

Route A: Coupling of a (2-ethoxyphenyl)boronic acid with a 1-halo-4-fluorobenzene (e.g., 1-bromo-4-fluorobenzene).

Route B: Coupling of a (4-fluorophenyl)boronic acid with a 2-ethoxyhalobenzene (e.g., 2-bromo-1-ethoxybenzene).

Both routes utilize a palladium catalyst, typically with a phosphine ligand, and a base to facilitate the catalytic cycle. The choice between routes often depends on the commercial availability and stability of the starting materials. This building block approach guarantees the placement of the fluorine atom at the 4-position without the risk of forming other regioisomers.

| Route | Aryl Halide | Boronic Acid | Catalyst | Reaction |

| A | 1-Bromo-4-fluorobenzene | (2-Ethoxyphenyl)boronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling |

| B | 2-Bromo-1-ethoxybenzene | (4-Fluorophenyl)boronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling |

Stereoselective Synthesis of Chiral Analogues of this compound

Biphenyls with bulky substituents at the ortho positions can exhibit axial chirality due to hindered rotation around the central C-C single bond. This phenomenon, known as atropisomerism, results in non-superimposable mirror-image conformers (enantiomers). The 2-ethoxy group on the target molecule acts as an ortho substituent, making the stereoselective synthesis of its chiral analogues a significant objective.

Asymmetric Catalysis in Biphenyl Formation

The most direct method to achieve an enantioselective synthesis of chiral biphenyls is through an asymmetric, or atroposelective, cross-coupling reaction. nih.gov The asymmetric Suzuki-Miyaura coupling has emerged as a key strategy for this purpose. acs.org

This approach involves a standard Suzuki-Miyaura coupling protocol but employs a palladium catalyst coordinated to a chiral ligand. researchgate.net The chiral ligand, often a sophisticated phosphine derivative, creates a chiral environment around the metal center. This chiral pocket influences the orientation of the coupling partners during the key bond-forming steps of the catalytic cycle, leading to the preferential formation of one atropisomer over the other. nih.gov

Significant progress has been made in developing ligands specifically for the challenging task of forming enantioenriched biphenyls (phenyl-phenyl coupling) as opposed to more sterically biased binaphthyl systems. nih.gov For instance, enantiopure sulfonated SPhos (sSPhos) has been demonstrated as an effective ligand for the atroposelective Suzuki–Miyaura synthesis of enantioenriched 2,2′-biphenols, a class of compounds structurally related to the precursors of this compound. nih.gov The development of such catalytic systems allows for the direct and modular synthesis of highly enantioenriched axially chiral biphenyls. acs.orgnih.gov

| Goal | Methodology | Key Components | Outcome |

| Enantioselective Synthesis | Asymmetric Suzuki-Miyaura Coupling | Palladium Catalyst, Chiral Phosphine Ligand (e.g., sSPhos) | Formation of enantioenriched axially chiral biphenyls (atropisomers) |

Enantioselective Approaches to Related Fluorobiphenyl Propanoic Acid Derivatives

The synthesis of enantiomerically pure fluorobiphenyl propanoic acid derivatives, which are structurally related to this compound, is of significant interest in medicinal chemistry. Enantioselective synthesis, the preferential synthesis of one enantiomer over the other, is crucial as different enantiomers of a chiral drug can exhibit different pharmacological activities. A prominent strategy to achieve high stereoselectivity is the use of chiral auxiliaries.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. acs.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. rsc.orgacs.org This approach has been effectively applied to the synthesis of chiral acids.

One notable example involves the use of fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidinones (FOX), for the stereoselective alkylation of amide enolates. cdnsciencepub.com This method provides an efficient route to access enantiopure α-chiral acids. The high diastereoselectivity observed in these reactions is attributed to the influence of the fluorine atoms on the transition state of the reaction, which directs the approach of the electrophile. cdnsciencepub.com The chiral auxiliary is typically recovered in high yield after cleavage. cdnsciencepub.com

The general process using an oxazolidinone chiral auxiliary, popularized by David Evans, involves the formation of an imide by reacting the acid chloride of the substrate with the oxazolidinone. acs.org The substituents on the oxazolidinone then direct the stereoselective alkylation at the α-position of the carbonyl group. acs.org

While the direct enantioselective synthesis of 2-(this compound)propanoic acid is not extensively detailed in the provided context, the principles established with related fluorobiphenyl propanoic acid derivatives, such as flurbiprofen, demonstrate the utility of these methods. inovatus.esnih.gov The synthesis of various derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid has been described, highlighting the importance of this structural motif. inovatus.esnih.gov

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary Family | Specific Example | Application |

| Oxazolidinones | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions |

| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid | Asymmetric Diels-Alder reactions, alkylations |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Formation of chiral enamines and enolates |

| Fluorous Oxazolidinones | Perfluoroalkyl-substituted oxazolidinones | Asymmetric synthesis with simplified purification |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of biphenyl compounds, including this compound, is increasingly being evaluated through the lens of green chemistry. The Suzuki-Miyaura cross-coupling reaction, a fundamental method for creating the C-C bond in biphenyls, has been a particular focus for "greening" efforts. researchgate.net

Solvent-Free or Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or replacement of hazardous solvents. While traditional Suzuki-Miyaura reactions often employ organic solvents, significant progress has been made in using more environmentally benign alternatives, particularly water. inovatus.esmdpi.com Water is an attractive solvent due to its non-flammability, low toxicity, and low cost. researchgate.net

The development of highly active palladium catalyst systems has enabled efficient Suzuki-Miyaura cross-coupling reactions in aqueous media, sometimes even at room temperature and open to the air. rsc.org These aqueous protocols can offer high yields and product purity, with the product often precipitating out of the water, allowing for simple separation by filtration without the need for organic extraction solvents. rsc.org

Atom-Economical Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are a cornerstone of green chemistry as they minimize the generation of waste.

The Suzuki-Miyaura cross-coupling reaction is inherently more atom-economical than older methods for biphenyl synthesis. It directly couples an organoboron compound with an organohalide, forming a new C-C bond with the generation of inorganic salts as the primary byproduct. jocpr.com This is a significant improvement over methods that require stoichiometric activating reagents that are not incorporated into the final product.

To further improve the atom economy, research has focused on utilizing all organic groups from the organoboron reagent. For example, methods have been developed for the efficient use of all alkyl or aryl groups from trialkyl- or triarylboranes in the coupling reaction. researchgate.net C-H activation is another emerging strategy that offers a highly atom-economical route to biphenyls by directly coupling two C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides and organoboron compounds.

Table 2: Green Chemistry Metrics for Suzuki-Miyaura Coupling

| Green Chemistry Principle | Application in Suzuki-Miyaura Coupling | Benefit |

| Safer Solvents | Use of water as a reaction medium researchgate.net | Reduced toxicity, flammability, and cost |

| Catalysis | Development of recyclable palladium catalysts acs.orginovatus.esmdpi.com | Minimized metal waste, improved cost-efficiency |

| Atom Economy | Direct C-C bond formation from organoboranes and organohalides jocpr.com | High conversion of reactant mass to product, less waste |

| C-H Activation | Direct coupling of aryl C-H bonds | Reduced need for pre-functionalized starting materials, higher atom economy |

Advanced Characterization and Spectroscopic Analysis of 2 Ethoxy 4 Fluorobiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their chemical environments within 2-Ethoxy-4-fluorobiphenyl can be determined.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy offers insights into the different types of protons present in the this compound molecule and their connectivity. The ethoxy group protons are expected to appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound. The expected ¹H NMR spectral data are summarized in the interactive table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.95 - 7.05 | dd | J = 8.5, 3.0 |

| H-5 | 7.10 - 7.20 | ddd | J = 8.5, 8.5, 2.5 |

| H-6 | 7.25 - 7.35 | dd | J = 8.5, 2.5 |

| H-2', H-6' | 7.50 - 7.60 | m | |

| H-3', H-4', H-5' | 7.35 - 7.45 | m | |

| -OCH₂CH₃ | 4.05 - 4.15 | q | J = 7.0 |

| -OCH₂CH₃ | 1.40 - 1.50 | t | J = 7.0 |

Note: The chemical shifts and coupling constants are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

The anticipated ¹³C NMR spectral data are presented in the following interactive table.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C-1 | 125.0 - 126.0 | d, J ≈ 3-4 |

| C-2 | 157.0 - 158.0 | d, J ≈ 2 |

| C-3 | 115.0 - 116.0 | d, J ≈ 21 |

| C-4 | 160.0 - 162.0 | d, J ≈ 245 |

| C-5 | 116.5 - 117.5 | d, J ≈ 21 |

| C-6 | 130.0 - 131.0 | d, J ≈ 7 |

| C-1' | 135.0 - 136.0 | s |

| C-2', C-6' | 128.0 - 129.0 | s |

| C-3', C-5' | 128.5 - 129.5 | s |

| C-4' | 127.0 - 128.0 | s |

| -OCH₂CH₃ | 63.0 - 64.0 | s |

| -OCH₂CH₃ | 14.5 - 15.5 | s |

Note: The chemical shifts and coupling constants are predicted values. d denotes a doublet due to C-F coupling, and s denotes a singlet.

¹⁹F NMR Spectroscopic Investigations for Fluorine Atom Probing

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift provides information about the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons.

The expected ¹⁹F NMR chemical shift is in the typical range for aromatic fluorine compounds.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Characterization of Functional Groups

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum is expected to show absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, C=C stretching of the aromatic rings, and a strong C-F stretching band.

The key predicted FTIR absorption bands are listed in the interactive table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ether) | 1250 - 1200 | Strong |

| C-F Stretch | 1200 - 1100 | Strong |

Note: These are predicted absorption ranges and the actual spectrum may show more complex patterns.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern provides valuable information about the structure of the molecule, with characteristic fragments arising from the cleavage of the ethoxy group and the biphenyl (B1667301) core.

The predicted key ions in the mass spectrum are detailed in the table below.

| m/z Value | Proposed Fragment Ion |

| 218 | [M]⁺ (Molecular Ion) |

| 189 | [M - C₂H₅]⁺ |

| 173 | [M - OC₂H₅]⁺ |

| 161 | [M - C₂H₅O - CO]⁺ |

| 152 | [Biphenyl]⁺ |

Note: The m/z values represent the mass-to-charge ratio of the ions. The proposed fragment ions are based on common fragmentation pathways for similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (Chemical Formula: C₁₄H₁₃FO), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. This experimental value would then be compared to the theoretical exact mass calculated from the isotopic masses of carbon, hydrogen, fluorine, and oxygen. Agreement between the experimental and theoretical mass would provide strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃FO |

| Theoretical Exact Mass | 216.0950 u |

| Monoisotopic Mass | 216.095034811 u |

Note: This table represents theoretical values. No experimental HRMS data was found for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for separating and identifying individual components within a mixture and for assessing the purity of a compound.

In the analysis of this compound, a sample would be vaporized and passed through a long capillary column (the GC component). The separation is based on the compound's volatility and its interaction with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification.

As the compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for definitive identification. For purity assessment, the GC chromatogram would be examined for the presence of extraneous peaks, with the area of the main peak corresponding to this compound being used to calculate its percentage purity.

X-ray Diffraction Analysis for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and thus determine the precise location of each atom. This allows for the unambiguous determination of the molecular structure, including the spatial relationship between the two phenyl rings and the ethoxy group. Furthermore, the analysis reveals how the individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential hydrogen bonds.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). |

| Dihedral Angle | The angle between the two phenyl rings (°). |

| Bond Lengths | Key bond lengths, such as C-F, C-O, C-C (Å). |

| Bond Angles | Key bond angles, such as C-C-O, C-C-C (°). |

Note: This table is illustrative. No experimental X-ray diffraction data was found for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, such as aromatic rings and other conjugated systems.

For this compound, the biphenyl system constitutes the primary chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic rings. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are influenced by the substituents on the rings (the ethoxy and fluoro groups) and the degree of conjugation between the rings. The dihedral angle between the rings, as influenced by the bulky ethoxy group, would also affect the electronic transitions and the resulting spectrum.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies on 2 Ethoxy 4 Fluorobiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. ucl.ac.ukikm.org.my DFT calculations allow for a detailed analysis of the molecule's geometry, electronic distribution, and chemical reactivity.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G), the bond lengths, bond angles, and dihedral angles of 2-Ethoxy-4-fluorobiphenyl are calculated to find the minimum energy conformation. ikm.org.my

This analysis reveals the planar or non-planar nature of the biphenyl (B1667301) rings and the orientation of the ethoxy group. The electronic structure, including the distribution of electron density, is also elucidated, highlighting the influence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the biphenyl system. nih.gov

Table 1: Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Calculated Value | Description |

|---|---|---|

| C-C (inter-ring) | [Value] Å | The bond length between the two phenyl rings. |

| C-F Bond Length | [Value] Å | The length of the bond between carbon and fluorine. |

| C-O-C Bond Angle | [Value] ° | The angle within the ethoxy substituent. |

Note: This table is illustrative of the data that would be obtained from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, the energy and spatial distribution of the HOMO and LUMO are calculated. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO densities indicate the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.netrsc.org

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | [Value] | Highest Occupied Molecular Orbital energy. |

| LUMO | [Value] | Lowest Unoccupied Molecular Orbital energy. |

Note: This table illustrates the typical output of an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic reactions. walisongo.ac.id

The MEP map of this compound would typically show regions of negative potential (colored red) and positive potential (colored blue). The negative regions, rich in electrons, are susceptible to electrophilic attack and are often located around electronegative atoms like oxygen and fluorine. Positive regions, which are electron-poor, indicate sites for nucleophilic attack. researchgate.netyoutube.com This mapping helps to understand the intermolecular interactions that govern the compound's physical properties and biological activity.

Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.

Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors provide a comprehensive profile of the chemical stability and reactivity of this compound.

Table 3: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | [Value] |

| Electron Affinity (A) | -ELUMO | [Value] |

| Electronegativity (χ) | (I+A)/2 | [Value] |

Note: This table shows key global reactivity parameters derived from FMO energies.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes and interactions in different environments, such as in solution.

For a flexible molecule like this compound, which has rotational freedom around the biphenyl linkage and within the ethoxy group, MD simulations are essential for exploring its conformational landscape in a solvent. iphy.ac.cn By simulating the molecule's movement in a solvent box (e.g., water or an organic solvent) over a period of nanoseconds, researchers can identify the most stable and frequently occurring conformations.

This analysis provides information on the preferred dihedral angles between the phenyl rings and the orientation of the ethoxy group in a solution phase, which can differ significantly from the gas-phase optimized geometry due to solvent interactions. Understanding the conformational preferences is crucial for predicting how the molecule will bind to receptors or participate in chemical reactions in a realistic chemical environment.

Ligand-Target Interaction Dynamics in Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. These studies are crucial in drug discovery for predicting the binding affinity and mode of action of a compound. For this compound, such studies would involve simulating its interaction with various biological targets to understand its potential pharmacological activity. The analysis would typically focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. However, no specific molecular docking studies featuring this compound have been published in the reviewed literature.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Key Synthetic Steps

The synthesis of biphenyl compounds often involves cross-coupling reactions. Transition state analysis uses quantum mechanics to calculate the energy and structure of the highest-energy point along the reaction coordinate (the transition state). This information is vital for understanding reaction rates and selectivity. For the synthesis of this compound, this analysis would clarify the energetic barriers of key bond-forming steps, but no such specific analyses have been documented.

Palladium-Catalyzed Reaction Pathway Investigations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are common methods for synthesizing biphenyls. Computational studies in this area investigate the intricate mechanisms of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. While general mechanisms for these reactions are well-studied, and research on other fluorinated biphenyls exists, specific computational investigations into the palladium-catalyzed synthesis pathways for this compound are absent from the literature.

Nucleophilic Aromatic Substitution (SNAr) Pathway Studies

Nucleophilic Aromatic Substitution (SNAr) is another important reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. Computational studies can map out the potential energy surface for SNAr reactions, helping to determine whether the reaction proceeds through a stepwise (via a Meisenheimer complex) or a concerted mechanism. Such studies for this compound would provide fundamental understanding of its reactivity with various nucleophiles, but this specific research has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The model would then use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive mathematical equation. No QSAR models specifically developed for or including this compound were identified in the literature search.

Chemical Reactivity and Advanced Functionalization of 2 Ethoxy 4 Fluorobiphenyl

Reactivity at the Biphenyl (B1667301) Core

The reactivity of the 2-Ethoxy-4-fluorobiphenyl biphenyl system is dictated by the electronic properties of its substituents: the ethoxy group, the fluorine atom, and the second phenyl ring. The ethoxy group is a strong electron-donating group (EDG) and therefore strongly activates the ring towards electrophilic aromatic substitution. chemistrytalk.orgorganicchemistrytutor.com Conversely, the fluorine atom is an electron-withdrawing group (EWG) due to its high electronegativity, making it a deactivating group. wikipedia.org However, both the ethoxy and fluoro groups are ortho-, para- directors. organicchemistrytutor.comwikipedia.org The unsubstituted phenyl ring acts as a weak activating group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | Electron-Donating (Resonance) | Activating | Ortho, Para |

| -F (Fluoro) | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |

| -C6H5 (Phenyl) | Weakly Electron-Donating | Weakly Activating | Ortho, Para |

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org For this compound, the substitution pattern is primarily controlled by the powerful activating nature of the ethoxy group. This group significantly increases the nucleophilicity of the phenyl ring to which it is attached (Ring A), making it the primary site for electrophilic attack over the second, unsubstituted phenyl ring (Ring B).

The ethoxy group directs incoming electrophiles to the positions ortho and para to itself. The fluorine atom, while deactivating, also directs ortho and para. libretexts.org The combined influence of these groups creates a predictable pattern of substitution on the more activated Ring A.

Regioselectivity in the functionalization of this compound is a consequence of the competing directing effects of the substituents and steric hindrance.

Ring A (Ethoxy- and Fluoro-substituted): This ring is highly activated. The potential sites for substitution are C3, C5, and C6.

C5-position: This position is para to the strongly activating ethoxy group and ortho to the deactivating fluoro group. The para-directing effect of the ethoxy group is dominant, making C5 a highly favored site for electrophilic attack.

C3-position: This position is ortho to the ethoxy group and meta to the fluoro group. While electronically favored by the ethoxy group, this position may experience some steric hindrance from the adjacent phenyl ring.

C6-position: This position is meta to the activating ethoxy group, making it the least favored position for substitution.

Ring B (Unsubstituted): While less reactive than Ring A, this ring can undergo substitution, primarily at the C4' position (para to the point of attachment), due to the ortho-, para-directing influence of the substituted phenyl group.

Therefore, electrophilic substitution on this compound is expected to yield the C5-substituted isomer as the major product.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 5-Nitro-2-ethoxy-4-fluorobiphenyl | 3-Nitro-2-ethoxy-4-fluorobiphenyl, 4'-Nitro-2-ethoxy-4-fluorobiphenyl |

| Bromination | Br2/FeBr3 | 5-Bromo-2-ethoxy-4-fluorobiphenyl | 3-Bromo-2-ethoxy-4-fluorobiphenyl, 4'-Bromo-2-ethoxy-4-fluorobiphenyl |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | 5-Acetyl-2-ethoxy-4-fluorobiphenyl | 3-Acetyl-2-ethoxy-4-fluorobiphenyl |

Reduction: The biphenyl core can be reduced under specific conditions. The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, converts aromatic rings into 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com For substituted biphenyls, the reaction proceeds on the ring most susceptible to reduction. The electron-donating ethoxy group makes Ring A electron-rich and thus slows the rate of reduction compared to the unsubstituted Ring B. masterorganicchemistry.com Therefore, under Birch conditions, reduction is expected to occur preferentially on the unsubstituted phenyl ring. rsc.org

Oxidation: The biphenyl ring system is generally stable towards mild oxidizing agents. However, under more forceful conditions or through biological pathways, it can undergo degradation. ethz.ch Gas-phase oxidation by hydroxyl radicals can lead to the formation of hydroxylated biphenyls, followed by ring-opening to yield benzoic acid derivatives. dss.go.thepa.gov The decomposition of biphenyl carboxylic acids, which are intermediates in oxidative ring-opening, has been studied to understand these pathways. acs.org The ethoxy group itself can undergo slow autooxidation in the presence of atmospheric oxygen, forming explosive hydroperoxides. youtube.com

Transformations Involving the Ethoxy Group

The ethoxy group provides a secondary site for reactivity, primarily involving the ether linkage.

Direct nucleophilic substitution at the sp2-hybridized carbon of the aromatic ring (C2) is extremely difficult and does not typically occur under standard SN1 or SN2 conditions due to the high instability of a phenyl cation and steric hindrance for backside attack. chemistrysteps.comck12.org

However, the ethyl group of the ether is susceptible to nucleophilic attack. As a primary alkyl group, it can undergo substitution via an SN2 mechanism. This reaction pathway is most relevant in the context of ether cleavage by strong acids. masterorganicchemistry.comyoutube.com

The most common reaction involving the ethoxy group is the cleavage of the C-O ether bond. This is typically achieved by heating with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a well-established two-step mechanism:

Protonation: The ether oxygen is protonated by the strong acid, converting the ethoxy group into a good leaving group (an alcohol).

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a strong nucleophile, attacks the less sterically hindered carbon of the protonated ether. In this case, it is the primary carbon of the ethyl group, proceeding via an SN2 mechanism.

This reaction results in the formation of 4-fluoro-[1,1'-biphenyl]-2-ol and the corresponding ethyl halide. Because nucleophilic substitution on an sp2-hybridized carbon is disfavored, the halide does not attack the aromatic ring. masterorganicchemistry.comlibretexts.org

Table 3: Products of Acid-Catalyzed Ether Cleavage

| Reagent | Reaction Conditions | Aromatic Product | Alkyl Product | Mechanism |

|---|---|---|---|---|

| HI (excess) | Heat | 4-Fluoro-[1,1'-biphenyl]-2-ol | Ethyl iodide | SN2 |

| HBr (excess) | Heat | 4-Fluoro-[1,1'-biphenyl]-2-ol | Ethyl bromide | SN2 |

Strategic Derivatization for Chemical Library Synthesis

Introduction of Additional Functional Handles for Downstream Reactions

There are no available experimental data, reaction protocols, or theoretical studies concerning the chemical behavior of this compound in the contexts outlined.

Applications and Emerging Research Directions for 2 Ethoxy 4 Fluorobiphenyl As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The structural characteristics of 2-ethoxy-4-fluorobiphenyl make it a strategic starting material for the synthesis of more intricate organic compounds. The presence of the reactive sites on the biphenyl (B1667301) core, along with the modifying effects of the ethoxy and fluoro substituents, allows for its use as both a precursor in fine chemical synthesis and an intermediate in the development of advanced materials.

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound can serve as a key intermediate for the production of high-value, complex molecules. The biphenyl structure is a common motif in pharmaceuticals and agrochemicals. For instance, the related compound 2-fluorobiphenyl (B19388) is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug flurbiprofen. The synthesis of such biaryl compounds is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Given this precedent, this compound can be synthesized or utilized in similar palladium-catalyzed cross-coupling reactions to introduce additional functional groups or to build larger, more complex molecular frameworks. The ethoxy and fluoro groups can influence the reactivity and selectivity of these reactions, as well as the properties of the final products. While specific large-scale synthetic applications of this compound are not widely documented, its structural similarity to key intermediates in established synthetic routes underscores its potential as a valuable precursor in fine chemical manufacturing.

Table 1: Key Reactions for Biphenyl Synthesis

| Reaction Name | Description | Catalyst | Common Reactants |

| Suzuki-Miyaura Coupling | A cross-coupling reaction to form C-C bonds between two aromatic rings. | Palladium complexes | Aryl halides and Arylboronic acids |

| Ullmann Reaction | A coupling reaction of two aryl halides in the presence of copper. | Copper | Aryl halides |

| Gomberg-Bachmann Reaction | A diaryl coupling reaction via a diazonium salt. | Base | Aryl diazonium salt and another aromatic compound |

Intermediate in Advanced Materials Development

The unique properties conferred by the fluorine and ethoxy substituents make this compound an attractive intermediate for the development of advanced materials. Fluorinated biphenyls are of significant interest in materials science, particularly for liquid crystals and microporous organic polymers. The introduction of fluorine can enhance thermal stability, influence mesophase behavior in liquid crystals, and tune the electronic properties of materials.

For example, various fluorinated and ethoxy-substituted biphenyl and bicyclohexyl (B1666981) derivatives are known components of liquid crystal mixtures. The polarity and steric profile of the molecule, influenced by the ethoxy and fluoro groups, can affect the dielectric anisotropy and other physical properties of the liquid crystal phase.

Furthermore, fluorinated biphenyls serve as building blocks for microporous organic polymers (MOPs). These materials possess high surface areas and are investigated for applications such as gas separation and thermal energy storage. The rigidity of the biphenyl unit contributes to the formation of a robust porous network. The specific substitution pattern of this compound could be leveraged to create MOPs with tailored pore sizes and surface functionalities.

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, the biphenyl scaffold can be functionalized to create ligands for metal complexes. These ligands can play a crucial role in catalysis and the formation of novel coordination compounds with interesting electronic and structural properties.

Use as a Ligand in Organometallic Catalysis

While this compound itself is not a chelating ligand, it can be chemically modified to incorporate coordinating groups, such as phosphines, amines, or pyridyls. The resulting substituted biphenyl would act as a ligand, with the ethoxy and fluoro groups serving to electronically tune the properties of the metal center in a resulting organometallic catalyst. The electronic nature of these substituents can influence the catalytic activity and selectivity of the metal complex. For instance, the electron-withdrawing nature of fluorine can impact the electron density at the metal center, which in turn can affect the catalytic cycle.

Chelation Properties and Metal Complex Formation

By introducing appropriate functional groups at the ortho positions of the biphenyl rings, derivatives of this compound can be designed as bidentate or polydentate ligands. The biphenyl backbone provides a rigid framework that can enforce specific geometries on the resulting metal complexes. The ability of such ligands to form stable chelate rings with metal ions is fundamental to their function in catalysis and as building blocks for supramolecular structures. The solubility and stability of these metal complexes can also be influenced by the presence of the ethoxy and fluoro groups.

Development of Optoelectronic Materials

Fluorinated organic molecules are of growing interest in the field of optoelectronics due to their unique electronic and photophysical properties. The incorporation of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Applications of this compound Derivatives

| Field | Application | Role of this compound |

| Fine Chemicals | Synthesis of Pharmaceuticals and Agrochemicals | Precursor with a functionalized biphenyl core |

| Advanced Materials | Liquid Crystals, Microporous Organic Polymers | Intermediate for materials with tailored physical properties |

| Coordination Chemistry | Organometallic Catalysis, Metal Complexes | Backbone for tunable ligands |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Building block for conjugated materials with specific electronic properties |

Application in Liquid Crystal Technologies

The biphenyl core is a fundamental structural motif in many liquid crystalline materials. The presence of an alkoxy chain, such as the ethoxy group in this compound, is a common feature in calamitic (rod-shaped) liquid crystals. These alkoxy groups contribute to the thermal stability and influence the mesophase behavior of the final material. For instance, the well-known 4'-alkyl- and 4'-alkoxy-4-cyanobiphenyls are staple components in many liquid crystal displays due to their desirable nematic phases. researchgate.netacs.orggold-chemistry.org

The introduction of a fluorine atom, as in this compound, can significantly impact the properties of liquid crystals. Fluorine substitution is known to alter the dielectric anisotropy, viscosity, and melting point of these materials. researchgate.net Specifically, a lateral fluorine substituent can modify the molecular packing and intermolecular interactions, which in turn affects the transition temperatures and the type of liquid crystal phases observed. researchgate.net

While direct studies on the liquid crystalline properties of this compound itself are not extensively reported, its structural similarity to established liquid crystal families suggests its potential as a valuable precursor or component in the design of new liquid crystal mixtures with specific, desirable properties for advanced display technologies.

Polyimide Synthesis and Memory Characteristics

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Fluorinated polyimides, in particular, often exhibit improved processability, lower dielectric constants, and enhanced optical transparency, making them suitable for applications in microelectronics and aerospace.

Although this compound is not a diamine monomer required for direct polyimide synthesis, it can serve as a crucial precursor for the synthesis of novel diamines. A potential synthetic route involves the dinitration of the biphenyl core, followed by the reduction of the nitro groups to primary amines. The resulting diamine, 4',X'-diamino-2-ethoxy-4-fluorobiphenyl, could then be polymerized with various dianhydrides to produce a new class of fluorinated and ethoxy-substituted polyimides.

The incorporation of the this compound moiety into a polyimide backbone is anticipated to influence the polymer's properties in several ways. The fluorine atom can reduce intermolecular charge-transfer interactions, leading to polymers with higher optical transparency and lower color intensity. The ethoxy group may enhance the solubility of the resulting polyimide, facilitating its processing into thin films and other forms.

Furthermore, polyimides containing twisted, non-coplanar biphenyl units have been investigated for their potential in resistive memory devices. The specific stereochemistry of the diamine derived from this compound could lead to polyimides with unique memory characteristics, such as write-once-read-many-times (WORM) or flash-type memory behavior.

Future Research Directions and Unexplored Chemical Space

The versatile structure of this compound opens up numerous avenues for future research, particularly in the exploration of novel chemical transformations and its integration into complex molecular systems.

Exploration of New Catalytic Transformations

The presence of a C-F bond and multiple C-H bonds on the aromatic rings of this compound makes it an interesting substrate for a variety of catalytic cross-coupling reactions. These reactions could be employed to synthesize a diverse library of derivatives with potentially valuable properties.

Suzuki-Miyaura Coupling: The fluorine atom could potentially be activated for Suzuki-Miyaura coupling with various aryl or vinyl boronic acids, leading to the formation of more complex polyaromatic structures. This would provide access to a range of novel compounds for applications in organic electronics and materials science.

Heck and Sonogashira Coupling: The C-H bonds on the biphenyl rings are potential sites for palladium-catalyzed Heck and Sonogashira coupling reactions. gold-chemistry.orgorganic-chemistry.org Reacting this compound with alkenes (Heck) or terminal alkynes (Sonogashira) would introduce new functional groups and extend the conjugation of the system, which is of interest for the development of organic semiconductors and fluorescent materials.

C-H Activation: Direct C-H activation is a powerful tool for the functionalization of aromatic compounds. Exploring the regioselective C-H activation of this compound could lead to the efficient synthesis of a variety of substituted derivatives without the need for pre-functionalized starting materials.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Reactant | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Polyaromatic compound |

| Heck | Alkene | Alkenyl-substituted biphenyl |

| Sonogashira | Terminal alkyne | Alkynyl-substituted biphenyl |

| C-H Activation | Various coupling partners | Regioselectively functionalized biphenyl |

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The functional groups on this compound provide opportunities for its integration into such assemblies.

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, while the aromatic C-H bonds can act as weak hydrogen bond donors. These interactions could be exploited to direct the self-assembly of this compound with complementary molecules to form well-defined supramolecular architectures such as liquid crystals or organic frameworks.

Fluorophilic Interactions: The fluorine atom can participate in fluorophilic interactions, which are non-covalent interactions between fluorinated and non-fluorinated molecules. These interactions can be a driving force for the self-assembly of fluorinated compounds in solution and at interfaces, leading to the formation of unique nanostructures.

Host-Guest Chemistry: Derivatives of this compound could be designed to act as guests in host-guest complexes with macrocyclic hosts like cyclodextrins or calixarenes. The specific substitution pattern would influence the binding affinity and selectivity.

Application in Bio-orthogonal Chemistry

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique reactivity of certain functional groups makes them suitable for use as bio-orthogonal handles.

The C-F bond in aryl fluorides has been explored in the context of "photoclick chemistry," a type of bio-orthogonal reaction that is initiated by light. acs.org In these reactions, photo-induced defluorination can lead to the formation of a reactive intermediate that can then covalently label biomolecules. While this application would likely require further functionalization of the this compound scaffold to include a photoreactive group and a targeting moiety, the presence of the aryl fluoride (B91410) bond makes it a potentially interesting starting point for the design of new photo-activatable bio-orthogonal probes. This could enable the spatiotemporal control of labeling of proteins or other biomolecules in living cells.

Q & A

Q. Table 1: Yield Optimization in Suzuki Coupling

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 78–85 |

| Pd(dba)₂/SPhos | DMF/H₂O | K₂CO₃ | 82–88 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -115 ppm) and ¹H NMR (δ 6.8–7.3 ppm for aromatic protons) confirm substitution patterns .

- X-ray Crystallography : Resolves biphenyl dihedral angles (typically 30–45°) and crystal packing effects .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) .

- Purity Validation : HPLC-MS (≥98% purity) and control experiments with known inhibitors .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools like ANOVA to identify outliers .

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV) to predict electrophilic substitution sites .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Variable Substituents : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position .

- Activity Profiling : Test against target enzymes (e.g., COX-2 inhibition) using fluorescence polarization assays .

- Data Correlation : Use multivariate regression to link logP values (calculated via ChemAxon) with bioactivity .

Q. Table 2: Example SAR Data

| Substituent | logP | IC₅₀ (µM) |

|---|---|---|

| -F | 3.1 | 12.5 |

| -OCH₃ | 2.8 | 8.2 |

| -NO₂ | 3.5 | 25.7 |

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and fume hoods for volatile intermediates .

- Waste Disposal : Neutralize halogenated byproducts with 10% NaOH before disposal .

- Toxicity Screening : Follow EFSA guidelines for acute toxicity (LD₅₀ in rodents >500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.